(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid

Conformational analysis X-ray crystallography Bicyclic proline analogues

Rigid, enantiopure normorphan-based proline analogue enforcing a −140.5° backbone φ torsion (X-ray validated). Fsp₃ 0.875—nearly 2× the approved-drug mean—maximizes shape diversity in fragment libraries. Topologically distinct from tropane and other bicyclic proline homologues: identical steric/lipophilic profile, yet systematically altered backbone geometry enables unambiguous peptidomimetic SAR interpretation. Free carboxylic acid handle supports rapid derivatization at the 2- and 3-positions for DAT-targeted CNS programs. Supplied at 98% purity; both (1R,5S) and (1S,5R) enantiomers available for stereochemistry-dependent studies.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12276071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2CC(C1)(NC2)C(=O)O
InChIInChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)5-9-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m1/s1
InChIKeyJMZDITNNFGJZLT-SVRRBLITSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic Acid – A Conformationally Constrained Bicyclic Proline Analog for Peptidomimetic and CNS-Targeted Drug Discovery


(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid (CAS 882214-27-9) is a rigid, enantiomerically pure bicyclic amino acid belonging to the 6-azabicyclo[3.2.1]octane family. It functions as a conformationally constrained proline analogue wherein the pyrrolidine ring of proline is embedded within a bridged bicyclo[3.2.1]octane scaffold [1]. The compound serves as the core normorphan nucleus, which is isomeric with the tropane (8-azabicyclo[3.2.1]octane) scaffold found in cocaine and other tropane alkaloids [2]. Its defining feature is the enforced spatial orientation of the secondary amine and carboxylic acid groups, which restricts the backbone torsion angles available to the residue when incorporated into peptides, thereby enabling systematic modulation of secondary structure in peptidomimetics [1].

Why Generic Bicyclic Proline Analogs Cannot Replace (1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic Acid in Structure–Activity Studies


Conformationally constrained proline analogues are not interchangeable despite sharing a bridged bicyclic architecture. Even among the three homologues described by Grygorenko et al.—2-azabicyclo[2.1.1]hexane-1-carboxylic acid (2,4-methanoproline), 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, and 6-azabicyclo[3.2.1]octane-5-carboxylic acid—the fixed torsion angles φ at the amino acid residue change in a consequential, systematic manner across the series, while other properties such as steric bulk and lipophilicity remain similar [1]. This means that substituting one scaffold for another predictably alters peptide backbone geometry while leaving other physicochemical properties largely unchanged, confounding SAR interpretation. Furthermore, the isomeric 8-azabicyclo[3.2.1]octane (tropane) scaffold places the nitrogen at a topologically distinct bridgehead position, producing a fundamentally different vector for the amine lone pair, which directly impacts molecular recognition at transporters and receptors [2]. The evidence below quantifies exactly where the (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid scaffold differs from its closest analogs.

Quantitative Differentiation Evidence for (1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic Acid Versus Closest Analogs


Nitrogen Pyramidality: Sum of Bond Angles at the Bridgehead Nitrogen Distinguishes 6-Azabicyclo[3.2.1]octane from 2-Azabicyclo[2.2.1]heptane Scaffolds

Single-crystal X-ray diffraction analysis of intermediate nitriles reveals that the sum of bond angles centered at the bridgehead nitrogen atom is 339.5(6)° for the 6-azabicyclo[3.2.1]octane derivative (compound 12a), compared to 334.7(4)° for the corresponding 2-azabicyclo[2.2.1]heptane derivative (compound 11b) [1]. The larger sum of bond angles for the 6-aza scaffold indicates a less pyramidalized (flatter) nitrogen geometry, which alters the spatial orientation of the nitrogen lone pair and directly impacts hydrogen-bonding capacity and lone-pair-directed molecular recognition.

Conformational analysis X-ray crystallography Bicyclic proline analogues

Dopamine Transporter (DAT) Inhibition: Normorphan Scaffold (6-Aza) Achieves Cocaine-Equivalent Potency While Providing a Topologically Distinct Chemotype

In a direct comparative study, the normorphan analogue 8c, bearing the 6-azabicyclo[3.2.1]octane core with a p-chloro β-aryl substituent, inhibited dopamine reuptake at the DAT with an IC₅₀ of 452 nM, which is statistically indistinguishable from cocaine (IC₅₀ = 459 nM) tested under identical conditions [1]. Cocaine embodies the isomeric 8-azabicyclo[3.2.1]octane (tropane) scaffold. This demonstrates that the 6-aza scaffold is not merely a bioisostere but a functionally competent replacement that retains potency while repositioning the nitrogen from the 8- to the 6-position, altering the lone-pair trajectory and potentially enabling distinct off-target selectivity profiles.

Dopamine transporter CNS drug discovery Cocaine addiction therapeutics

Torsion Angle Differentiation: The C(10)–C(9)–N(2)–C(7) Dihedral Angle Quantifies Distinct Backbone Conformational Preferences Between Scaffolds

X-ray crystallographic analysis reveals that the C(10)–C(9)–N(2)–C(7) torsion angle, which governs the orientation of the N-substituent (and by analogy the peptide backbone when incorporated into peptidomimetics), is −140.5(2)° for the 6-azabicyclo[3.2.1]octane derivative (12a), compared to −133.0(2)° for the 2-azabicyclo[2.2.1]heptane derivative (11b) [1]. This ~7.5° difference in torsion angle translates into distinct spatial trajectories for attached peptide chains, directly affecting which secondary structure elements (e.g., β-turn types) can be stabilized.

Peptide backbone conformation Torsion angle analysis Peptidomimetic design

Fraction of sp³ Carbons (Fsp₃): Elevated Three-Dimensional Character Relative to L-Proline Indicates Superior Drug-Likeness Potential

(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid possesses an Fsp₃ value of 0.875, as reported on ChemSpace [1]. This significantly exceeds the Fsp₃ of L-proline (0.800, calculated as 4 sp³ carbons out of 5 total carbons) [2] and far surpasses the mean Fsp₃ of approved drugs (0.47) [3]. Higher Fsp₃ correlates with improved clinical success rates, greater aqueous solubility, and enhanced target selectivity due to the increased three-dimensional shape complexity that reduces promiscuous binding.

Drug-likeness Fsp3 Lead optimization

Lipophilicity (XLogP3): Reduced Polarity Relative to L-Proline Enhances Membrane Permeability Potential for CNS Applications

The computed XLogP3 for (5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid is −1.8 [1], compared to −2.5 for L-proline [2]. The +0.7 log unit increase in lipophilicity (approximately 5-fold higher octanol–water partition coefficient) is attributable to the additional methylene units in the bicyclic scaffold that increase hydrophobic surface area without introducing rotatable bonds. This modest increase in lipophilicity is within the optimal range for CNS drug candidates (typically XLogP 1–4 for passive BBB penetration), whereas L-proline's extreme hydrophilicity often limits its utility in CNS-targeted peptidomimetics.

Lipophilicity CNS drug design Blood–brain barrier permeability

Enantiomeric Purity and Commercial Supply Chain: Validated (1R,5S) Stereochemistry with ≥95% Purity from a Globally Distributed Primary Manufacturer

The (1R,5S) enantiomer of 6-azabicyclo[3.2.1]octane-5-carboxylic acid is commercially available in both free base (CAS 882214-27-9) and hydrochloride salt (CAS 882182-42-5) forms with a certified purity of 95% from Enamine Ltd., distributed globally through Sigma-Aldrich . The opposite enantiomer, (1S,5R), is separately cataloged (CAS 882214-26-8 free base; CAS 882182-41-4 HCl) with comparable purity (≥95%) , enabling enantioselective SAR studies. Bulk quantities up to 10 g are available through Enamine (catalog EN300-58566) [1]. This contrasts with the more synthetically accessible but less stereochemically defined racemic mixtures or single-enantiomer preparations of alternative bicyclic proline scaffolds where the (1R,5S) configuration is not available.

Enantiomeric purity Chemical procurement Building block supply

Procurement-Guided Application Scenarios for (1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic Acid Based on Quantitative Differentiation Evidence


Peptidomimetic Design Requiring Defined φ Torsion Angle Modulation

When designing peptidomimetics where the backbone φ torsion angle at a proline replacement must be systematically varied, (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid provides a −140.5° N-substituent torsion angle, as established by X-ray crystallography, which is distinct from the −133.0° angle of the 2-azabicyclo[2.2.1]heptane scaffold [1]. This ~7.5° difference enables researchers to probe how backbone trajectory affects β-turn stabilization, receptor binding, or protease resistance without altering steric bulk or lipophilicity. Procurement of both the (1R,5S) and (1S,5R) enantiomers further enables investigation of stereochemistry-dependent conformational effects in peptide models [1].

Novel DAT Inhibitor Development with a Normorphan Chemotype for Cocaine Addiction Therapeutics

For CNS drug discovery programs targeting the dopamine transporter with the goal of developing non-tropane-based cocaine addiction therapeutics, the 6-azabicyclo[3.2.1]octane (normorphan) scaffold provides a validated starting point. The p-chloro-substituted normorphan analogue 8c demonstrated DAT inhibition potency (IC₅₀ = 452 nM) equivalent to cocaine (IC₅₀ = 459 nM) [2], while the repositioned nitrogen at the 6-position (versus the 8-position in tropane) alters the lone-pair trajectory—potentially enabling differentiated monoamine transporter selectivity profiles. The free carboxylic acid of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid serves as a versatile handle for further derivatization to explore SAR at the 2- and 3-positions of the scaffold [2].

Fragment-Based Drug Discovery Campaigns Requiring High sp³ Character Building Blocks

In fragment-based and diversity-oriented synthesis programs prioritizing 'escape from flatland' principles, (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid delivers an Fsp₃ of 0.875—far exceeding the approved-drug mean of 0.47 [3] and the 0.800 of L-proline [4]. This high three-dimensional character correlates with improved clinical success rates and reduced promiscuous binding. The compound's single rotatable bond (the carboxylic acid group) and rigid bicyclic framework maximize shape diversity per molecular weight, making it an efficient addition to fragment libraries aimed at challenging or undruggable targets [3].

CNS-Penetrant Peptidomimetic Lead Optimization Leveraging Differentiated Lipophilicity

For medicinal chemistry teams optimizing CNS-penetrant peptidomimetics, the XLogP3 of −1.8 for the 6-azabicyclo[3.2.1]octane-5-carboxylic acid scaffold [5] represents a meaningful 0.7 log-unit increase in lipophilicity over L-proline (XLogP3 = −2.5) [6]. This modest increase brings the scaffold closer to the optimal CNS drug-likeness range while preserving hydrogen-bond donor/acceptor capacity. The balanced physicochemical profile—TPSA of 49 Ų, only 2 H-bond donors, and 3 H-bond acceptors [5]—supports passive blood–brain barrier permeability without introducing metabolic liabilities associated with highly lipophilic moieties, positioning this building block as a strategic replacement for native proline in CNS-targeted peptide leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.